
2-(2,3-Dihydro-1-benzofuran-7-yl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dihydro-1-benzofuran-7-yl)pyrrolidine is a compound that features a benzofuran ring fused with a pyrrolidine moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, due to its unique structure, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriately substituted benzene rings to form the benzofuran core . The pyrrolidine ring can then be introduced through various synthetic strategies, including nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs high-yielding cyclization reactions. For instance, free radical cyclization cascades and proton quantum tunneling methods have been developed to construct complex benzofuran ring systems with high efficiency and fewer side reactions . These methods are scalable and suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3-Dihydro-1-benzofuran-7-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzofuran or pyrrolidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the benzofuran or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Wissenschaftliche Forschungsanwendungen
2-(2,3-Dihydro-1-benzofuran-7-yl)pyrrolidine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound’s derivatives are studied for their interactions with biological targets, including enzymes and receptors.
Medicine: Benzofuran derivatives have shown promise as anti-cancer, anti-viral, and anti-bacterial agents.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Wirkmechanismus
The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-7-yl)pyrrolidine involves its interaction with specific molecular targets. For instance, benzofuran derivatives can inhibit enzymes or modulate receptor activity, leading to therapeutic effects . The exact pathways and targets depend on the specific derivative and its functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydrobenzofuran: Shares the benzofuran core but lacks the pyrrolidine moiety.
Benzothiophene: Similar structure with a sulfur atom replacing the oxygen in the benzofuran ring.
Indole: Contains a fused benzene and pyrrole ring, similar to the benzofuran-pyrrolidine structure.
Uniqueness
2-(2,3-Dihydro-1-benzofuran-7-yl)pyrrolidine is unique due to the combination of the benzofuran and pyrrolidine rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold for drug development and other applications .
Eigenschaften
Molekularformel |
C12H15NO |
|---|---|
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
2-(2,3-dihydro-1-benzofuran-7-yl)pyrrolidine |
InChI |
InChI=1S/C12H15NO/c1-3-9-6-8-14-12(9)10(4-1)11-5-2-7-13-11/h1,3-4,11,13H,2,5-8H2 |
InChI-Schlüssel |
FMXDFIPITJPTHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)C2=CC=CC3=C2OCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


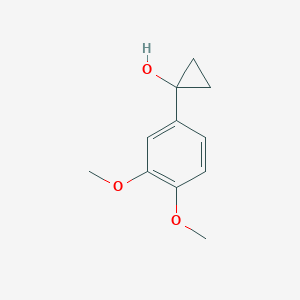
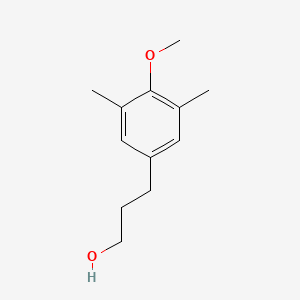

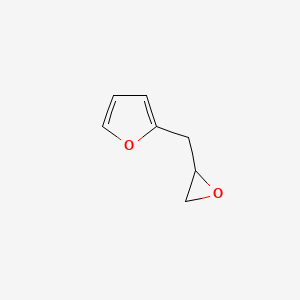
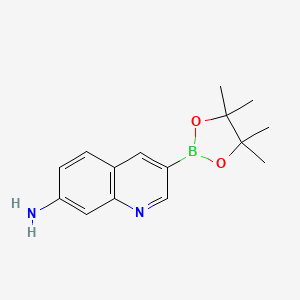
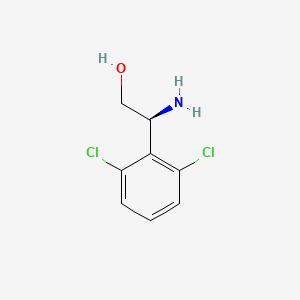
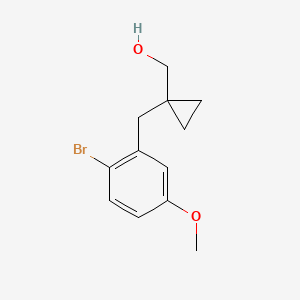
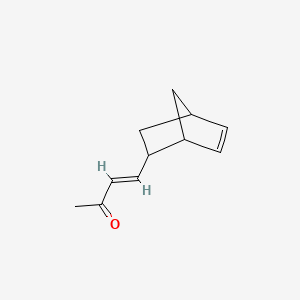
![Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13589056.png)
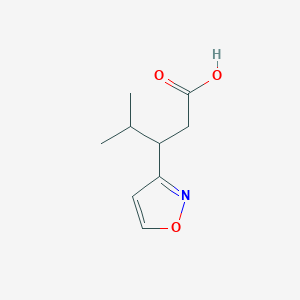
![1-{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride](/img/structure/B13589073.png)
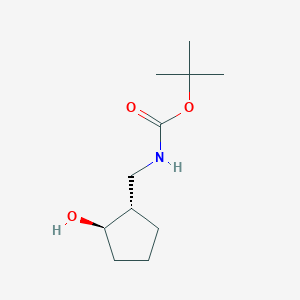
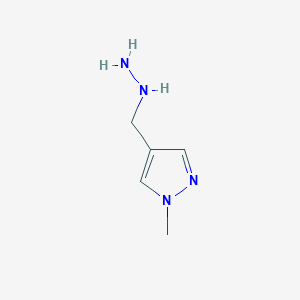
![1-Methyl-8-oxa-2-azaspiro[4.5]decanehydrochloride](/img/structure/B13589084.png)
